molecular formula C19H28N2O5 B8191756 cis-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester

cis-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B8191756
M. Wt: 364.4 g/mol
InChI Key: BJFPRXYSHZLDMG-HZPDHXFCSA-N
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Description

cis-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester: is a complex organic compound with a molecular weight of 364.44 g/mol. It is a white solid with applications in various fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of piperidine with tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected piperidine derivative. This intermediate is then reacted with benzyl chloroformate to introduce the benzyl ester group. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other suitable reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where various nucleophiles can replace the Boc group.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, aqueous conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: cis-3-tert-Butoxycarbonylamino-4-carboxy-piperidine-1-carboxylic acid benzyl ester.

  • Reduction: cis-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester (reduced form).

  • Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

  • Boc-protected piperidine derivatives: Similar in structure but lacking the hydroxymethyl and benzyl ester groups.

  • Piperidine-1-carboxylic acid derivatives: Similar core structure but different substituents.

Uniqueness: The presence of both the hydroxymethyl and benzyl ester groups in this compound makes it unique compared to other piperidine derivatives. These functional groups provide specific reactivity and potential for further chemical modifications.

Properties

IUPAC Name

benzyl (3S,4S)-4-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-17(23)20-16-11-21(10-9-15(16)12-22)18(24)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFPRXYSHZLDMG-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@@H]1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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